(2-Amino-5-iodophenyl)methanol
Overview
Description
Synthesis Analysis
The first paper describes a synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, which, while not the same, shares the (2-aminophenyl) moiety with our compound of interest. The method involves an environmentally friendly photoinduced intramolecular rearrangement using UV light, which could potentially be adapted for the synthesis of (2-Amino-5-iodophenyl)methanol by choosing appropriate starting materials and conditions .
Molecular Structure Analysis
The second paper provides detailed crystallographic data for a Schiff base compound, which is structurally distinct from (2-Amino-5-iodophenyl)methanol but offers insight into the analysis of aromatic compounds with amino groups. The crystal structure determination could serve as a model for analyzing the molecular structure of (2-Amino-5-iodophenyl)methanol once synthesized, using techniques such as X-ray crystallography .
Chemical Reactions Analysis
Neither paper directly addresses the chemical reactions of (2-Amino-5-iodophenyl)methanol. However, the Schiff base reactions discussed in the second paper could be relevant, as the amino group in (2-Amino-5-iodophenyl)methanol could potentially undergo similar condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives .
Physical and Chemical Properties Analysis
The physical properties such as crystal structure, bond lengths, and angles provided in the second paper for a related compound could be indicative of the types of data that would be relevant for (2-Amino-5-iodophenyl)methanol. The chemical properties, such as reactivity of the amino group and the influence of the iodine substituent on the aromatic ring, would be important to characterize for a comprehensive analysis of (2-Amino-5-iodophenyl)methanol .
Scientific Research Applications
1. Methylation of Anilines with Methanol Catalysed by Cyclometalated Ruthenium Complexes
- Summary of Application : This research focuses on the methylation of anilines with methanol, catalysed by cyclometalated ruthenium complexes. The process selectively produces N-methylanilines through a hydrogen autotransfer procedure .
- Methods of Application : The procedure proceeds under mild conditions (60 °C) in a practical manner using NaOH as a base. Mechanistic investigations suggest an active homogenous ruthenium complex and β-hydride elimination of methanol as the rate-determining step .
- Results or Outcomes : The research successfully demonstrated the effective methylation of anilines with methanol to selectively give N-methylanilines .
2. Selective Mono-N-Methylation of Amines Using Methanol
- Summary of Application : This study explores the selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts .
- Methods of Application : The research used supported Ni nanoparticle catalysts (Ni/ZnAlO -600) for this transformation. Various substrates were mono-N-methylated at 160–180 °C .
- Results or Outcomes : The study achieved yields of 75.3–97.3% for the mono-N-methylation of various substrates .
3. Additive-free N-methylation of Amines with Methanol over Supported Iridium Catalyst
- Summary of Application : This research developed an efficient and versatile zinc oxide-supported iridium (Ir/ZnO) catalyst to catalyze the additive-free N-methylation of amines with methanol .
- Methods of Application : The high catalytic reactivity is rooted in the small sizes (1.4 nm) of Ir nanoparticles and the high ratio (93%) of oxidized iridium species (IrOx, Ir3+ and Ir4+) on the catalyst . The selectivity of this catalytic N-methylation was controllable between dimethylation and monomethylation by carefully tuning the catalyst loading and reaction solvent .
- Results or Outcomes : A variety of N-methylamines were produced with good to excellent yields in this Ir/ZnO-based flow system .
properties
IUPAC Name |
(2-amino-5-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHYKMOLPBKEKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301307228 | |
Record name | 2-Amino-5-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Amino-5-iodophenyl)methanol | |
CAS RN |
53279-83-7 | |
Record name | 2-Amino-5-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53279-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301307228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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